One notable application of methyl 4-[3-(4-methoxyphenoxy)propoxy]benzoate is in the development of prodrugs for treating age-related macular degeneration (AMD). Specifically, it served as a key structural component in the development of TG100801, a prodrug designed to deliver a potent inhibitor of vascular endothelial growth factor receptor 2 (VEGFR2) and Src family kinases to the back of the eye. [] The rationale behind using methyl 4-[3-(4-methoxyphenoxy)propoxy]benzoate likely stemmed from its ability to enhance the compound's pharmacokinetic properties, such as improving its ocular penetration and duration of action.
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.: 32797-12-9
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: